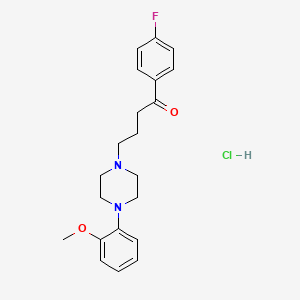

Fluanisone hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El hidrocloruro de fluanisona es un antipsicótico y sedante típico que pertenece a la clase química de las butirofenonas. Se utiliza principalmente en el tratamiento de la esquizofrenia y la manía. Además, es un componente de la formulación veterinaria inyectable fentanilo/fluanisona (Hypnorm), que se utiliza para la analgesia de roedores durante procedimientos quirúrgicos cortos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del hidrocloruro de fluanisona implica la reacción de cloruro de 4-fluorobenzoílo con 1-(2-metoxifenil)piperazina en presencia de una base, típicamente carbonato de sodio, para formar el intermedio 1-(4-fluorofenil)-4-(2-metoxifenil)piperazina. Este intermedio se somete entonces a una reacción de acilación de Friedel-Crafts con cloruro de butirilo en presencia de cloruro de aluminio para producir fluanisona. El paso final implica la conversión de fluanisona a su sal de hidrocloruro mediante el tratamiento con ácido clorhídrico.

Métodos de producción industrial

La producción industrial del hidrocloruro de fluanisona sigue rutas sintéticas similares pero a mayor escala. Las reacciones se llevan a cabo típicamente en reactores grandes con un control preciso de la temperatura, la presión y el tiempo de reacción para garantizar un alto rendimiento y pureza del producto final. El uso de reactores de flujo continuo y sistemas automatizados ayuda a optimizar el proceso de producción y reducir el riesgo de contaminación.

Análisis De Reacciones Químicas

Tipos de reacciones

El hidrocloruro de fluanisona experimenta diversas reacciones químicas, entre ellas:

Oxidación: La fluanisona puede oxidarse para formar los N-óxidos correspondientes.

Reducción: La reducción de la fluanisona puede llevar a la formación de aminas secundarias.

Sustitución: Las reacciones de halogenación y alquilación pueden ocurrir en el anillo aromático y los átomos de nitrógeno.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: La halogenación se puede lograr utilizando halógenos como el cloro o el bromo, mientras que la alquilación se puede llevar a cabo utilizando haluros de alquilo en presencia de una base.

Productos principales

Oxidación: N-óxidos de fluanisona.

Reducción: Aminas secundarias.

Sustitución: Derivados halogenados y alquilados de fluanisona.

Aplicaciones Científicas De Investigación

El hidrocloruro de fluanisona tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia en el estudio de los derivados de la butirofenona.

Biología: Se emplea en la investigación de los sistemas neurotransmisores y los estudios de unión a receptores.

Medicina: Se investiga su posible uso en el tratamiento de diversos trastornos psiquiátricos más allá de la esquizofrenia y la manía.

Industria: Se utiliza en el desarrollo de anestésicos y analgésicos veterinarios.

Mecanismo De Acción

El hidrocloruro de fluanisona ejerce sus efectos bloqueando los receptores de dopamina en el cerebro, en particular los receptores D2. Esta acción reduce la actividad de la dopamina, un neurotransmisor implicado en la regulación del estado de ánimo, aliviando así los síntomas de la psicosis y la manía. El compuesto también tiene propiedades sedantes debido a sus efectos antagonistas sobre los receptores de histamina H1 .

Comparación Con Compuestos Similares

Compuestos similares

Haloperidol: Otro antipsicótico butirofenónico con un antagonismo similar a los receptores de dopamina.

Droperidol: Se utiliza como antiemético y sedante con un mecanismo de acción similar.

Trifluperidol: Un antipsicótico potente con una estructura química similar.

Singularidad

El hidrocloruro de fluanisona es único en su combinación con el fentanilo en medicina veterinaria, proporcionando efectos tanto analgésicos como sedantes. Su perfil específico de unión a receptores y sus propiedades farmacocinéticas también lo distinguen de otros derivados de la butirofenona.

Propiedades

Número CAS |

12710-19-9 |

|---|---|

Fórmula molecular |

C21H26ClFN2O2 |

Peso molecular |

392.9 g/mol |

Nombre IUPAC |

1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one;hydrochloride |

InChI |

InChI=1S/C21H25FN2O2.ClH/c1-26-21-7-3-2-5-19(21)24-15-13-23(14-16-24)12-4-6-20(25)17-8-10-18(22)11-9-17;/h2-3,5,7-11H,4,6,12-16H2,1H3;1H |

Clave InChI |

UGBLISDIHDMHJX-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC=C1N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12510690.png)

![2-Amino-3-({[2-(4-chlorophenoxy)phenyl]methylidene}amino)-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B12510705.png)

![2-[3-(3,4-Dihydroxyphenyl)prop-2-enamido]-5-hydroxybenzoic acid](/img/structure/B12510726.png)

![(3S,4R,7S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4,7-triol](/img/structure/B12510745.png)

![1,3-bis{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12510746.png)

![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B12510753.png)

![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B12510769.png)